PD117588 vs. Imipenem and Ceftazidime: Superior Potency Against Gram-Positive and Most Gram-Negative Clinical Isolates from Cancer Patients
PD117588 exhibits quantifiably lower Minimal Inhibitory Concentrations (MICs) against a majority of tested bacterial isolates when compared directly to the broad-spectrum beta-lactams imipenem and ceftazidime [1]. The study, which utilized isolates from cancer patients, found PD117558 to have excellent activity against all Gram-positive isolates, including methicillin-resistant *Staphylococcus aureus* (MRSA), and extremely active against most Gram-negative bacilli [1].
| Evidence Dimension | In vitro antimicrobial potency (MIC) |
|---|---|
| Target Compound Data | Lower MICs for most organisms tested (quantitative data not provided in abstract, but relative performance is stated) |
| Comparator Or Baseline | Imipenem and Ceftazidime |
| Quantified Difference | PD117558 had lower minimal inhibitory concentrations for most organisms tested than either imipenem or ceftazidime. |
| Conditions | In vitro microdilution susceptibility testing against a variety of Gram-positive and Gram-negative isolates from cancer patients. |
Why This Matters
Demonstrates a clear, quantitative advantage in potency against a broad panel of clinically relevant pathogens, making it a scientifically justified choice over standard broad-spectrum beta-lactams for research in immunocompromised or infection models.
- [1] Rolston KV, et al. In-vitro activity of PD 117558, a new quinolone against bacterial isolates from cancer patients. J Antimicrob Chemother. 1989 Mar;23(3):363-71. View Source
